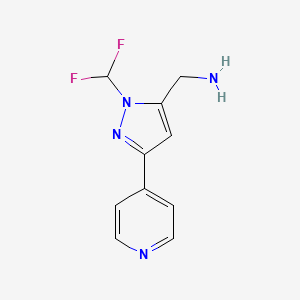
(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H10F2N4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A novel synthesis route for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine has been reported, showcasing its synthesis at ambient temperature through a condensation reaction. This compound was characterized using various spectroscopic techniques, indicating its potential for further research applications in medicinal chemistry and material science (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Potential
- Research on Schiff bases of 3-aminomethyl pyridine has led to the discovery of compounds with significant anticonvulsant activity. This demonstrates the therapeutic potential of pyridine-based compounds in treating seizures and highlights the importance of further investigation into their mechanisms of action and therapeutic windows (Pandey & Srivastava, 2011).
Antimicrobial and Antifungal Activities
- A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and evaluated for their antimicrobial activities. Many of these compounds exhibited good activity against a range of microbial strains, with methoxy group-containing compounds showing particularly high activity. This suggests the potential of these compounds in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Photocytotoxicity and Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated unprecedented photocytotoxicity in red light to various cell lines, highlighting their potential for medical imaging and photodynamic therapy. These complexes were able to interact with DNA and generate reactive oxygen species, indicating a novel approach to cancer treatment (Basu et al., 2014).
Properties
IUPAC Name |
[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-10(12)16-8(6-13)5-9(15-16)7-1-3-14-4-2-7/h1-5,10H,6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWXNINUMMLENO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CN)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481614.png)
![methyl 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481615.png)
![methyl 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481616.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481618.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481619.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481620.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481622.png)
![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481624.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481628.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481629.png)
![methyl 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1481631.png)
![6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481632.png)
![(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481633.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481634.png)
